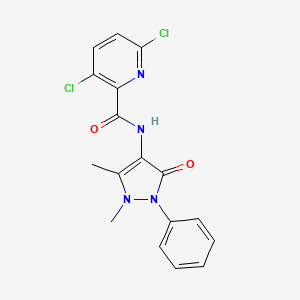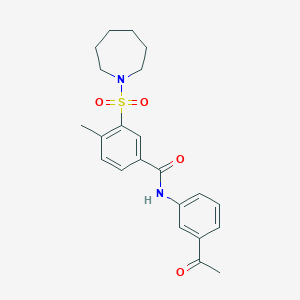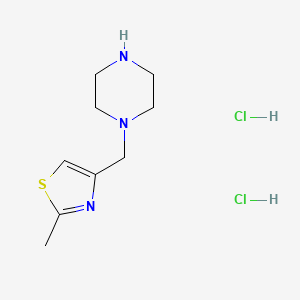
3-Chloro-4-(2,4,6-tribromophenoxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-(2,4,6-tribromophenoxy)aniline is an organic compound that belongs to the class of anilines. This compound is characterized by the presence of a chloro group at the 3-position and a tribromophenoxy group at the 4-position of the aniline ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(2,4,6-tribromophenoxy)aniline typically involves the nucleophilic substitution reaction of 3-chloroaniline with 2,4,6-tribromophenol. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically subjected to purification processes such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(2,4,6-tribromophenoxy)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and bromo positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted anilines depending on the nucleophile used.
Scientific Research Applications
3-Chloro-4-(2,4,6-tribromophenoxy)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-4-(2,4,6-tribromophenoxy)aniline involves its interaction with specific molecular targets and pathways. For instance, in its antimalarial activity, the compound is believed to interfere with the heme detoxification pathway in the malaria parasite, leading to the accumulation of toxic heme and subsequent parasite death . The compound’s unique structure allows it to interact with various biological targets, making it a versatile molecule for research.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-(4-chlorophenoxy)aniline: Similar structure but with a chlorophenoxy group instead of a tribromophenoxy group.
3-Chloro-4-(2-chlorophenoxy)aniline: Another similar compound with a chlorophenoxy group at the 2-position.
Uniqueness
3-Chloro-4-(2,4,6-tribromophenoxy)aniline is unique due to the presence of the tribromophenoxy group, which imparts distinct chemical and biological properties. The bromine atoms enhance the compound’s reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H7Br3ClNO |
|---|---|
Molecular Weight |
456.35 g/mol |
IUPAC Name |
3-chloro-4-(2,4,6-tribromophenoxy)aniline |
InChI |
InChI=1S/C12H7Br3ClNO/c13-6-3-8(14)12(9(15)4-6)18-11-2-1-7(17)5-10(11)16/h1-5H,17H2 |
InChI Key |
UHBNPYCYCSSOOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)Cl)OC2=C(C=C(C=C2Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 2-({[(5-benzyl-4-methyl-1H-imidazol-2-yl)sulfanyl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12477006.png)
![N-{2-[(furan-2-ylmethyl)carbamoyl]phenyl}-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B12477014.png)
![N-(2,3-dimethylphenyl)-N-{2-[2-(1-methylpiperidin-4-ylidene)hydrazinyl]-2-oxoethyl}benzenesulfonamide (non-preferred name)](/img/structure/B12477021.png)
![N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-(2-phenylethyl)-N-(pyridin-4-ylmethyl)glycinamide](/img/structure/B12477024.png)
![N-(2-methoxyphenyl)-2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B12477029.png)

![4-methyl-2-(3-{[1-(4-methylphenyl)-1-oxopropan-2-yl]oxy}phenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B12477041.png)
![2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B12477053.png)

![N-(4-ethoxyphenyl)-N-{1-oxo-1-[4-(phenylsulfonyl)piperazin-1-yl]propan-2-yl}methanesulfonamide](/img/structure/B12477059.png)

![N-(butan-2-yl)-2-{[(3-methylphenyl)carbonyl]amino}benzamide](/img/structure/B12477094.png)
methanone](/img/structure/B12477096.png)
